molecular formula C20H15BrCl3N3OS B3824207 4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE

4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE

Cat. No.: B3824207
M. Wt: 531.7 g/mol
InChI Key: LCBWMMNADVQNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom into the benzamide structure.

    Trichloromethylation: Addition of trichloromethyl groups to the intermediate compound.

    Carbamothioylation: Incorporation of the naphthalen-1-yl carbamothioyl group.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups within the molecule.

    Substitution: Replacement of certain atoms or groups with others, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamides.

Scientific Research Applications

4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl3N3OS/c21-14-10-8-13(9-11-14)17(28)26-18(20(22,23)24)27-19(29)25-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBWMMNADVQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
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4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
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4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
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4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
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4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE
Reactant of Route 6
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4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE

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